N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a benzothiazole-derived compound featuring a propanamide backbone substituted with a 6-ethoxybenzo[d]thiazol-2-yl group and a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-29-20-9-10-21-22(16-20)30-24(26-21)27(17-19-12-14-25-15-13-19)23(28)11-8-18-6-4-3-5-7-18/h3-7,9-10,12-16H,2,8,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYCJAHBDWHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxybenzo[d]thiazole with 3-phenylpropanoic acid, followed by the introduction of a pyridin-4-ylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Key Observations
Substituent Effects on Benzothiazole
Backbone Modifications
Pyridinyl vs. Chlorophenyl Substituents
Spectral Data Insights
- IR Spectroscopy : All benzothiazole derivatives show NH stretching (~3336 cm⁻¹) and C=O peaks (~1680 cm⁻¹) . Halogenated analogs (PB9, GB3) display distinct C-F or C-Cl absorptions.
- NMR : Aromatic protons in pyridine- or chlorophenyl-substituted compounds resonate at δ 7.4–8.3 ppm, with coupling constants reflecting substituent electronic effects .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a synthetic compound belonging to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, which is known for its biological significance.
- A pyridine ring that may enhance its pharmacological properties.
- An ethoxy substituent that contributes to its solubility and stability.
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. In vitro studies have shown that this compound displays promising activity against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against specific cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell cycle arrest at specific phases.
- Activation of caspase pathways , leading to programmed cell death.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including:
- Enzymes involved in metabolic pathways.
- Receptors associated with cell signaling.
- DNA/RNA , leading to interference with replication and transcription processes.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing an IC50 value in the low micromolar range, indicating potent activity .
- Anticancer Research : Research focused on human cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound activates stress response pathways in cancer cells, leading to enhanced apoptosis .
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | Disruption of cell membrane |
| Antifungal | Candida albicans | 8.0 | Inhibition of ergosterol synthesis |
| Anticancer | HeLa (cervical cancer) | 10.0 | Induction of apoptosis via caspase activation |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide?
Answer:
The synthesis of this compound can be approached via a multi-step coupling strategy:
Thiazole Core Formation : React 6-ethoxybenzothiazol-2-amine with a bromoacetyl intermediate under basic conditions (e.g., NaHCO₃ in DMF) to form the thiazole ring .
Amide Coupling : Use EDC/HOBt or HATU as coupling agents to conjugate 3-phenylpropanoic acid with the thiazole intermediate, followed by N-alkylation of the pyridinylmethyl group using K₂CO₃ in DMF .
Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization (ethanol/water) for purity (>95% by HPLC) .
Key Validation : Confirm the structure via -NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and HRMS (calculated [M+H]⁺: 464.18) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., ethoxy group at δ 1.4 ppm for CH₃ and δ 4.3 ppm for OCH₂) .
- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight (error < 2 ppm) .
- HPLC Purity : Use a C18 column (MeCN/H₂O + 0.1% TFA) to ensure >98% purity .
Data Cross-Check : Compare experimental -NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Advanced: How to design a study to investigate its kinase inhibition potential?
Answer:
Experimental Design :
Target Selection : Prioritize kinases (e.g., CDK2, EGFR) based on structural analogs (e.g., pyridinylmethyl groups in CDK2 inhibitors) .
In Vitro Assays :
- Use ADP-Glo™ Kinase Assay for IC₅₀ determination .
- Include positive controls (e.g., staurosporine) and measure ATP competition via varied concentrations (1–100 µM) .
Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1QMZ for CDK2) to identify binding poses and key interactions (e.g., hydrogen bonds with pyridine N) .
Contradiction Management : If IC₅₀ values conflict with docking predictions, validate using isothermal titration calorimetry (ITC) to assess binding thermodynamics .
Advanced: How to resolve discrepancies in biological activity across cell lines?
Answer:
Case Example : If antiproliferative activity varies between HCT-116 (IC₅₀ = 2 µM) and MCF-7 (IC₅₀ = 15 µM):
Mechanistic Profiling :
- Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Assess mitochondrial membrane potential (JC-1 staining) to confirm apoptosis induction .
Metabolic Stability : Test liver microsome stability (human vs. murine) to rule out pharmacokinetic variability .
Off-Target Screening : Use a KinomeScan panel to identify unintended kinase interactions .
Data Interpretation : Cross-reference with structural analogs (e.g., N-(thiazol-2-yl)amides in ) to refine SAR hypotheses .
Advanced: What computational strategies optimize its drug-likeness?
Answer:
Workflow :
ADME Prediction : Use SwissADME to calculate logP (target: 2–3), topological polar surface area (<90 Ų), and Rule of 5 compliance .
Metabolite Prediction : Employ GLORYx to identify vulnerable sites (e.g., ethoxy group demethylation) .
Solubility Enhancement : Modify the pyridinylmethyl group with polar substituents (e.g., -OH, -NH₂) while monitoring potency via Free-Wilson analysis .
Validation : Synthesize derivatives (e.g., N-(6-hydroxybenzo[d]thiazol-2-yl) analog) and compare solubility (shake-flask method) and permeability (Caco-2 assay) .
Basic: How to assess compound stability under experimental conditions?
Answer:
Protocol :
Thermal Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via UPLC .
Light Sensitivity : Expose to UV (254 nm) for 6 hours; monitor photodegradation products by LC-MS .
Freeze-Thaw Cycles : Store at -80°C and thaw 3x; check aggregation via dynamic light scattering (DLS) .
Mitigation : Add antioxidants (e.g., 0.01% BHT) or use amber vials for light-sensitive samples .
Advanced: How to validate target engagement in cellular models?
Answer:
Strategies :
Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HeLa) with compound (10 µM), heat to 55°C, and quantify soluble target via Western blot .
Photoaffinity Labeling : Synthesize a propargyl-tagged derivative for click chemistry-based pull-down assays .
CRISPR Knockout : Generate target-knockout cell lines (e.g., CDK2-/-) and compare dose-response curves with wild-type cells .
Contradiction Resolution : If CETSA and pull-down results conflict, perform SPR to measure binding kinetics (KD, kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
